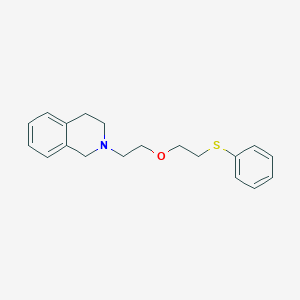

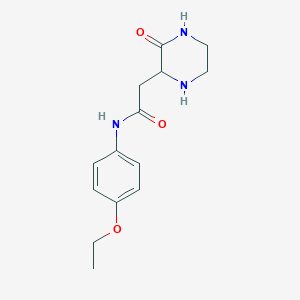

![molecular formula C19H30N2O4S B215596 N-{4-[(dibutylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B215596.png)

N-{4-[(dibutylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{4-[(dibutylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide, commonly known as DBCO-NHS ester, is a chemical compound that has gained significant attention in the field of bioconjugation and bioorthogonal chemistry. This compound is widely used in scientific research to label biomolecules, such as proteins and nucleic acids, with a variety of probes for imaging and detection purposes.

Mécanisme D'action

The mechanism of action of DBCO-NHS ester involves the reaction of the NHS ester with primary amines on the surface of biomolecules, such as lysine residues on proteins and amino groups on nucleic acids. This reaction forms a stable amide bond, which covalently links the probe to the biomolecule. The resulting bioconjugate can be used for a variety of applications, such as fluorescent imaging, affinity purification, and protein detection.

Biochemical and physiological effects

DBCO-NHS ester does not have any significant biochemical or physiological effects on cells or organisms. However, the bioconjugates formed by DBCO-NHS ester can have specific biochemical and physiological effects depending on the probe that is attached to the biomolecule. For example, a fluorescently labeled protein can be used to study protein localization and dynamics in living cells, while a biotinylated protein can be used for affinity purification and protein-protein interaction studies.

Avantages Et Limitations Des Expériences En Laboratoire

DBCO-NHS ester has several advantages for lab experiments, such as high selectivity, bioorthogonality, and easy conjugation with a variety of probes. However, there are also some limitations to using DBCO-NHS ester, such as the need for primary amines on the surface of the biomolecule and the potential for non-specific labeling if the reaction conditions are not optimized. Additionally, the use of DBCO-NHS ester requires specialized equipment and expertise in bioconjugation chemistry.

Orientations Futures

There are several future directions for the use of DBCO-NHS ester in scientific research. One potential application is in the development of targeted drug delivery systems, where DBCO-NHS ester can be used to label drugs with specific biomolecules, such as antibodies, for targeted delivery to diseased cells. Another potential application is in the development of biosensors, where DBCO-NHS ester can be used to label biomolecules with fluorescent or electrochemical probes for the detection of specific analytes. Additionally, the use of DBCO-NHS ester in combination with other bioorthogonal reagents, such as tetrazine and trans-cyclooctene, can expand the range of labeling options for biomolecules in scientific research.

Méthodes De Synthèse

The synthesis of DBCO-NHS ester involves the reaction of dibutylamine, sulfonyl chloride, and 4-aminophenyltetrahydrofuran-2-carboxamide in the presence of a base, followed by the addition of N-hydroxysuccinimide (NHS) and carbonyldiimidazole (CDI) to form the NHS ester. The resulting product is a white powder that is soluble in organic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Applications De Recherche Scientifique

DBCO-NHS ester is widely used in scientific research as a bioconjugation reagent for labeling biomolecules with a variety of probes, such as fluorophores, biotin, and magnetic beads. This compound is highly selective and reacts specifically with azide-functionalized probes through a copper-free click reaction, which is bioorthogonal and does not interfere with cellular processes. This property makes DBCO-NHS ester an ideal tool for studying biological processes, such as protein-protein interactions, gene expression, and cell signaling pathways.

Propriétés

Nom du produit |

N-{4-[(dibutylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide |

|---|---|

Formule moléculaire |

C19H30N2O4S |

Poids moléculaire |

382.5 g/mol |

Nom IUPAC |

N-[4-(dibutylsulfamoyl)phenyl]oxolane-2-carboxamide |

InChI |

InChI=1S/C19H30N2O4S/c1-3-5-13-21(14-6-4-2)26(23,24)17-11-9-16(10-12-17)20-19(22)18-8-7-15-25-18/h9-12,18H,3-8,13-15H2,1-2H3,(H,20,22) |

Clé InChI |

ZBDTYJICCHIOCM-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |

SMILES canonique |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215514.png)

![2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B215519.png)

![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B215520.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B215521.png)

![3-[(5-chloro-2-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B215526.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B215533.png)

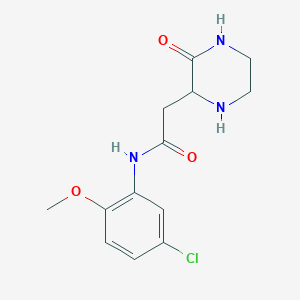

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B215535.png)

![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B215549.png)